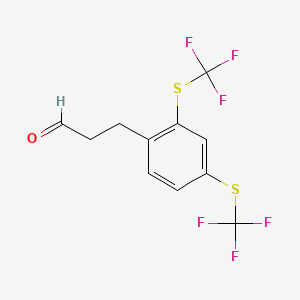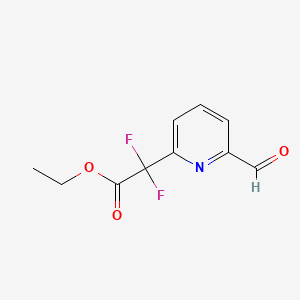
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate is an organic compound with the molecular formula C10H9F2NO3 and a molecular weight of 229.18 g/mol . This compound features a pyridine ring substituted with a formyl group and an ethyl ester group, along with two fluorine atoms attached to the central carbon atom. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate typically involves the reaction of 2,2-difluoroacetic acid with 6-formylpyridine under esterification conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction temperature is generally maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 2,2-difluoro-2-(6-carboxypyridin-2-yl) acetate.
Reduction: 2,2-difluoro-2-(6-hydroxymethylpyridin-2-yl) acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action of Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity or receptor function. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but with a bromine atom instead of the formylpyridine group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group instead of the formylpyridine group.
Uniqueness
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate is unique due to the presence of both the formylpyridine and difluoroacetate moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C10H9F2NO3 |
|---|---|
Peso molecular |
229.18 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H9F2NO3/c1-2-16-9(15)10(11,12)8-5-3-4-7(6-14)13-8/h3-6H,2H2,1H3 |
Clave InChI |
WRFUFYRUWSYLSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC(=N1)C=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776458.png)

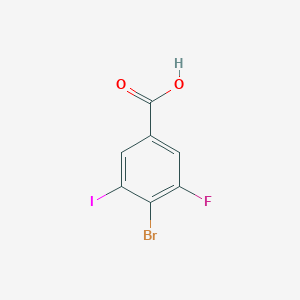
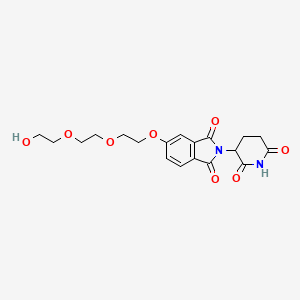
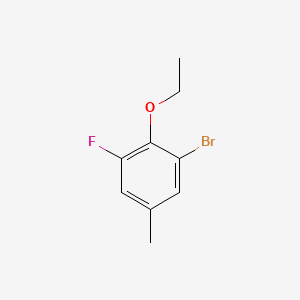

![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)
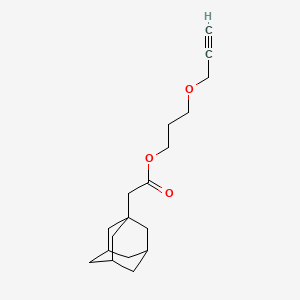
![O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate](/img/structure/B14776498.png)
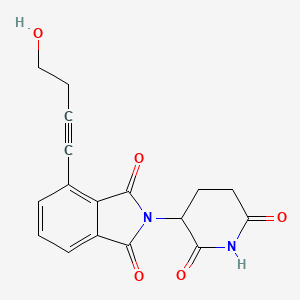
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
![Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14776529.png)
![2-[(2-Methylphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14776534.png)
